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Compound of Interest

Compound Name: LY56110

Cat. No.: B1675711 Get Quote

CAS Number: 26766-37-0

Molecular Formula: C₁₇H₁₂Cl₂N₂

Chemical Name: 5-[Bis(4-chlorophenyl)methyl]pyrimidine

This technical guide provides an in-depth overview of LY56110, a nonsteroidal aromatase

inhibitor. The information is curated for researchers, scientists, and professionals involved in

drug development. While specific proprietary data for LY56110 is not extensively available in

the public domain, this guide furnishes a comprehensive summary based on the established

principles of its drug class.

Core Compound Properties
The fundamental characteristics of LY56110 are summarized below. It is important to note that

while the chemical and physical properties are well-documented, specific quantitative biological

data such as IC50 values are not readily available in public literature.
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Property Value Source

CAS Number 26766-37-0 [PubChem]

Molecular Formula C₁₇H₁₂Cl₂N₂ [PubChem]

Molecular Weight 315.20 g/mol [PubChem]

Class
Nonsteroidal Aromatase

Inhibitor
[MedKoo]

Physical Description Data not publicly available -

Solubility Data not publicly available -

IC50 (Aromatase) Data not publicly available -

Mechanism of Action and Signaling Pathway
LY56110 functions as a nonsteroidal aromatase inhibitor. Aromatase, also known as

cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. It

catalyzes the final step of converting androgens (specifically androstenedione and

testosterone) into estrogens (estrone and estradiol, respectively).

Nonsteroidal aromatase inhibitors like LY56110 typically act as competitive inhibitors. They

possess a chemical structure that allows them to bind to the active site of the aromatase

enzyme. This binding is often reversible and occurs through interaction with the heme iron

atom within the enzyme's active site, thereby blocking the access of the natural androgen

substrates.

The inhibition of aromatase leads to a significant reduction in the systemic and local production

of estrogens. This is a critical therapeutic target in estrogen receptor-positive (ER+) breast

cancers, where estrogen acts as a primary driver of tumor growth and proliferation. By

depleting estrogen levels, aromatase inhibitors effectively starve the cancer cells of their growth

signal.

Aromatase Inhibition Signaling Pathway
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The following diagram illustrates the mechanism of action of nonsteroidal aromatase inhibitors

like LY56110 in the context of steroid hormone synthesis.
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Mechanism of Aromatase Inhibition by LY56110.

Experimental Protocols
While specific experimental protocols for LY56110 are not publicly detailed, a general

methodology for an in vitro aromatase inhibition assay is provided below. This protocol is

representative of the techniques used to evaluate the potency of nonsteroidal aromatase

inhibitors.

In Vitro Aromatase Inhibition Assay (Human Placental
Microsomes)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., LY56110) against human aromatase enzyme activity.

2. Materials:

Human placental microsomes (source of aromatase)

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

NADPH (cofactor)

Test compound (LY56110) dissolved in a suitable solvent (e.g., DMSO)

Letrozole or Anastrozole (positive control)
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Phosphate buffer (pH 7.4)

Chloroform

Dextran-coated charcoal

Scintillation cocktail

Scintillation counter

3. Experimental Workflow:

Workflow for In Vitro Aromatase Inhibition Assay.

4. Procedure:

Prepare serial dilutions of the test compound (LY56110) and the positive control.

In a reaction tube, add the phosphate buffer, human placental microsomes, and the test

compound dilution. Pre-incubate for a short period at 37°C.

Initiate the enzymatic reaction by adding the [1β-³H]-androst-4-ene-3,17-dione and NADPH.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Terminate the reaction by adding chloroform and vortexing.

Centrifuge the tubes to separate the aqueous and organic phases.

Transfer an aliquot of the aqueous phase (containing the tritiated water product) to a new

tube.

Add a suspension of dextran-coated charcoal to the aqueous phase to remove any

remaining unreacted radiolabeled substrate.

Centrifuge and transfer the supernatant to a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.
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5. Data Analysis:

Calculate the percentage of aromatase inhibition for each concentration of the test

compound relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value using non-linear regression analysis.

Quantitative Data Presentation
Due to the absence of specific public data for LY56110, the following table presents illustrative

data that would be generated from the aforementioned experimental protocol for a potent

nonsteroidal aromatase inhibitor.

Concentration (nM) % Inhibition (Illustrative)

0.1 15

1.0 45

10 85

100 98

1000 99

IC50 (nM) ~1.2

Note: The data in this table is for illustrative purposes only and does not represent actual

experimental results for LY56110.

Conclusion
LY56110 is a nonsteroidal aromatase inhibitor with a well-defined chemical structure. Its

mechanism of action involves the competitive inhibition of the aromatase enzyme, leading to a

reduction in estrogen synthesis. This makes it a compound of interest for research in estrogen-

dependent diseases, particularly breast cancer. While detailed preclinical and clinical data for

LY56110 are not widely available in the public domain, the general principles and experimental
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methodologies outlined in this guide provide a solid foundation for researchers and drug

development professionals working with this class of compounds. Further investigation into the

specific in vitro and in vivo properties of LY56110 is warranted to fully characterize its

therapeutic potential.

To cite this document: BenchChem. [LY56110: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675711#ly56110-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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